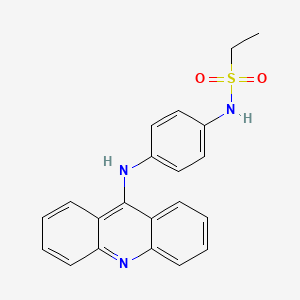
Ethanesulfonanilide, p-(9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonanilide, p-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is an acridine derivative that has been studied for its activity against various types of cancer cells. The compound is characterized by the presence of an acridine moiety linked to an ethanesulfonanilide group, which contributes to its biological activity .
Vorbereitungsmethoden
The synthesis of ethanesulfonanilide, p-(9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 9-aminoacridine with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced purification techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Ethanesulfonanilide, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonanilide, p-(9-acridinylamino)- has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of ethanesulfonanilide, p-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II enzymes. This inhibition prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets and pathways involved include the DNA-topoisomerase II complex and the subsequent induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethanesulfonanilide, p-(9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide (m-AMSA): Another acridine derivative with similar antitumor properties.
3-(9-Acridinylamino)-5-hydroximethylaniline (AHMA): A compound with a similar mechanism of action, targeting topoisomerase II and intercalating into DNA.
The uniqueness of ethanesulfonanilide, p-(9-acridinylamino)- lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development in the field of anticancer agents .
Eigenschaften
CAS-Nummer |
53221-86-6 |
|---|---|
Molekularformel |
C21H19N3O2S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14,24H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
GUCUZGMANMLVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
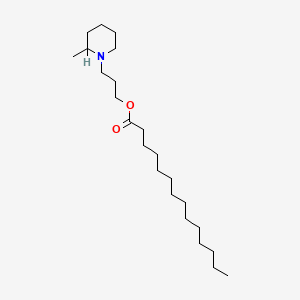
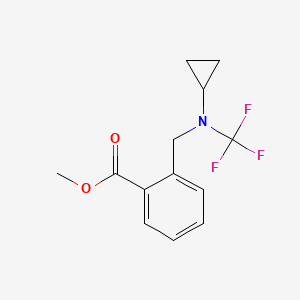

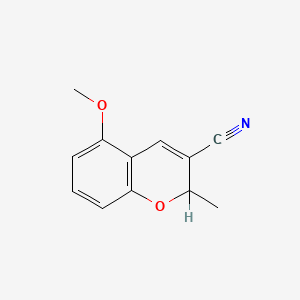
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
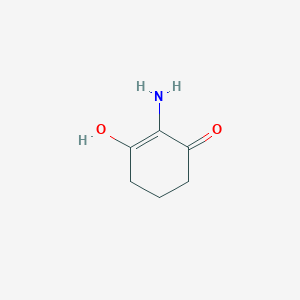

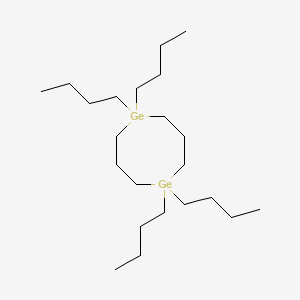

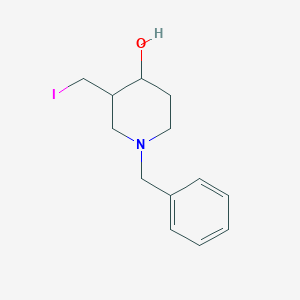

![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)

